
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione, also known as DMDD, is a synthetic compound that has been studied for its potential use in scientific research. DMDD is a derivative of the indoline-2,3-dione family and has demonstrated interesting properties in various research fields.
Wirkmechanismus
Target of Action
The primary targets of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione are currently unknown. The compound is structurally similar to cisatracurium, a non-depolarising neuromuscular blocking agent . Cisatracurium acts on cholinergic receptors, blocking neuromuscular transmission . .
Mode of Action
If it shares a similar mechanism with cisatracurium, it may act by blocking neuromuscular transmission through its action on cholinergic receptors
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of certain precursors
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of certain precursors, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . .
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively target voltage-gated sodium channels, making it a potential candidate for the development of new analgesic drugs. However, this compound's mechanism of action is similar to that of local anesthetics, which can limit its use in some experimental models. Additionally, this compound's synthesis requires several steps, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione. One potential direction is the development of new analgesic drugs based on this compound's ability to selectively target voltage-gated sodium channels. Another potential direction is the study of this compound's effects on other ion channels and receptors, which could lead to the development of new drugs for various diseases. Additionally, future studies could focus on optimizing the synthesis of this compound to make it more cost-effective and efficient.
Synthesemethoden
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione can be synthesized using a multi-step process involving the reaction of 3,4-Dimethoxybenzaldehyde with 5,7-dimethylindoline-2,3-dione in the presence of a catalyst. The reaction yields this compound as a yellow solid, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione has been studied for its potential use in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This property makes this compound a potential candidate for the development of new analgesic drugs.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-11-7-12(2)17-14(8-11)18(21)19(22)20(17)10-13-5-6-15(23-3)16(9-13)24-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMGHNAUCGGOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
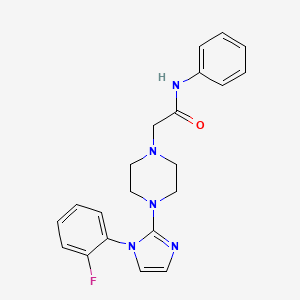
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
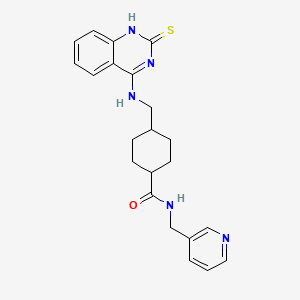
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)
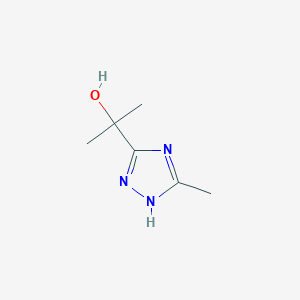
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)

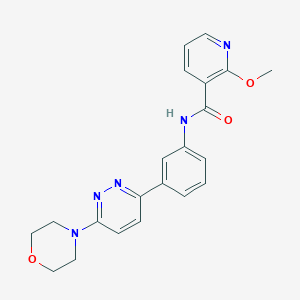
methylamine hydrochloride](/img/structure/B2912340.png)
![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)
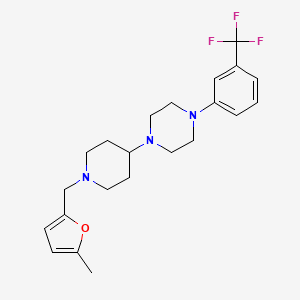
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)
